1,1,1,2,2,4,4-Heptafluoro-4-iodobutane

描述

The compound 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane (CAS: 374-98-1) is a highly fluorinated iodinated alkane. Key physical properties include a boiling point of 91–92°C, density of 2.054 g/cm³, and a refractive index of 1.3625 . It is typically supplied as a clear, colorless to pale yellow liquid with a purity of 96% .

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fluorinated amines for applications in pharmaceuticals and ¹⁹F MRI contrast agents . Its reactivity in alkylation and acylation reactions has been documented, though its stability under certain conditions (e.g., with allyl iodide) contrasts with the inertness of simpler iodobutanes like iodoethane or iodopropane .

属性

CAS 编号 |

1810-11-3 |

|---|---|

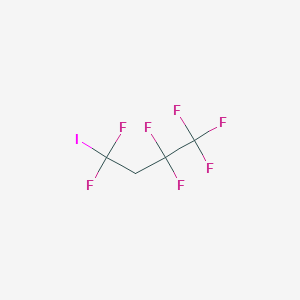

分子式 |

C4H2F7I |

分子量 |

309.95 g/mol |

IUPAC 名称 |

1,1,1,2,2,4,4-heptafluoro-4-iodobutane |

InChI |

InChI=1S/C4H2F7I/c5-2(6,4(9,10)11)1-3(7,8)12/h1H2 |

InChI 键 |

HARLTNOWESORSQ-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(F)(F)F)(F)F)C(F)(F)I |

产品来源 |

United States |

准备方法

The synthesis of 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane typically involves the reaction of perfluorinated compounds with iodine sources. One common method is the reaction of perfluorobutyl iodide with iodine under specific conditions. The reaction conditions often include the use of solvents like chloroform or methanol and may require controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications .

化学反应分析

1,1,1,2,2,4,4-Heptafluoro-4-iodobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce partially fluorinated butanes.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄), leading to the formation of fluorinated carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of fluorinated organic compounds .

科学研究应用

1,1,1,2,2,4,4-Heptafluoro-4-iodobutane has several scientific research applications, including:

作用机制

The mechanism by which 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane exerts its effects is primarily related to its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms and a reactive iodine atom. These atoms influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in synthetic chemistry .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane with two structurally related fluorinated iodobutanes:

Key Differences

Fluorination Degree :

- The heptafluoro derivative (C₄H₂F₇I) has seven fluorine atoms , enhancing its electronegativity and stability compared to the pentafluoro analog (C₄H₄F₅I), which has five fluorines . This difference impacts reactivity: the heptafluoro compound’s strong C–F bonds reduce susceptibility to nucleophilic substitution, whereas the pentafluoro variant may exhibit higher reactivity in certain contexts .

Boiling Point and Volatility: Despite its higher molecular weight, the heptafluoro compound (91–92°C) boils at a lower temperature than the pentafluoro derivative (108°C). This anomaly may arise from differences in molecular geometry or intermolecular forces .

Synthetic Utility :

- The heptafluoro compound is pivotal in synthesizing N-perfluoro-tert-butyl (N-PFtB) amines , which are valuable in drug development due to their metabolic stability and ¹⁹F MRI compatibility .

- In contrast, the pentafluoro derivative (CAS 40723-80-6) is primarily used as a fluorinated building block, though specific applications are less documented .

- The positional isomer 2,2,3,3,4,4,4-heptafluoro-1-iodobutane (same CAS as the target compound) is utilized to synthesize hexafluoro-2-butene , a precursor for specialty polymers .

Reactivity Contrasts

- Allylation Reactions : While the heptafluoro compound reacts with allyl iodide to form methylated products, simpler iodobutanes (e.g., iodoethane) remain unreactive under similar conditions .

- Acylation : The heptafluoro derivative undergoes efficient acylation at the N–H bond, a property leveraged in creating stable amide linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。